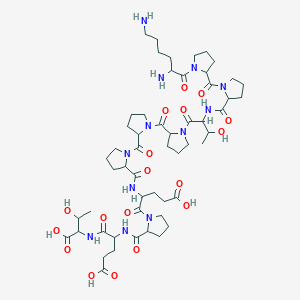

H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH

Description

BenchChem offers high-quality H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[1-[4-carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N12O18/c1-29(67)42(59-47(76)36-14-7-25-63(36)50(79)37-15-8-26-64(37)48(77)31(56)11-3-4-22-55)53(82)66-28-10-17-39(66)52(81)65-27-9-16-38(65)51(80)62-24-6-13-35(62)46(75)58-33(19-21-41(71)72)49(78)61-23-5-12-34(61)45(74)57-32(18-20-40(69)70)44(73)60-43(30(2)68)54(83)84/h29-39,42-43,67-68H,3-28,55-56H2,1-2H3,(H,57,74)(H,58,75)(H,59,76)(H,60,73)(H,69,70)(H,71,72)(H,83,84) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECUQDWFTZZXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N12O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393959 | |

| Record name | AC1MSWEL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75813-50-2 | |

| Record name | AC1MSWEL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH peptide function

Sequence Identity: H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH Origin: Simian Virus 40 (SV40) Large T-Antigen (C-Terminus) Primary Application: Epitope Tagging, Protein Purification, Viral Immunology

Part 1: Executive Summary & Molecular Profile

The peptide H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH (Single letter: KPPTPPPEPET ), commonly known as the KT3 epitope , is a synthetic undecapeptide derived from the carboxyl-terminus of the Simian Virus 40 (SV40) large T-antigen.

While originally identified during the mapping of SV40 phosphorylation sites, its primary utility in modern molecular biology is as a highly specific epitope tag for the detection and purification of recombinant proteins. Its unique proline-rich structure confers a rigid, extended conformation (Polyproline II helix), making it highly accessible to antibodies even when fused to large protein complexes.

Physicochemical Characterization

| Property | Data | Technical Note |

| Sequence | KPPTPPPEPET | N-Term: Lysine (Basic); C-Term: Threonine (Polar) |

| Molecular Weight | 1189.33 Da | |

| Isoelectric Point (pI) | ~4.27 | Acidic due to two Glutamic Acid (Glu) residues. |

| Hydrophobicity | Low (Hydrophilic) | High Proline content disrupts hydrophobic collapse. |

| Solubility | High in aqueous buffers | Soluble in water, PBS, and TBS. |

| Structural Motif | Polyproline II Helix | Rigid structure reduces steric hindrance in antibody binding. |

Part 2: Biological Mechanism & Native Function

To understand the utility of the KT3 peptide, one must understand its native context within the SV40 Large T-antigen, a multifunctional regulatory protein.

The Native Context (SV40 Large T-Antigen)

In the SV40 virus, this sequence represents the extreme C-terminal tail of the Large T-antigen.[1][2][3] This region is a "hotspot" for post-translational modifications.

-

Phosphorylation Site: The Threonine (Thr) residue at position 4 (KPPT PPPEPET) is a known phosphorylation site in vivo.

-

Functional Regulation: Phosphorylation at this site modulates the oligomerization and DNA-binding properties of the Large T-antigen, thereby regulating viral DNA replication.

-

Antibody Interference: Crucially, the KT3 monoclonal antibody recognizes the unphosphorylated form of this sequence with high affinity. Phosphorylation of the Threonine residue significantly inhibits antibody binding, a feature that can be exploited to monitor the phosphorylation state of the protein.

The Engineered Context (Epitope Tagging)

When genetically fused to a protein of interest (POI), the KT3 peptide functions as a molecular handle.

-

Specificity: The sequence is rare in eukaryotic proteomes, minimizing cross-reactivity (background noise) in mammalian cell lysates.

-

Accessibility: The high proline content prevents the tag from burying itself into the hydrophobic core of the fusion protein, ensuring it remains exposed for antibody capture.

Part 3: Experimental Applications & Comparative Analysis

The KT3 tag is an alternative to more common tags like FLAG, HA, or c-Myc. It is particularly useful when those tags fail due to steric hindrance or when a researcher needs to avoid specific background bands associated with common tags.

Comparative Efficacy Table

| Feature | KT3 Tag (KPPTPPPEPET) | FLAG Tag (DYKDDDDK) | HA Tag (YPYDVPDYA) |

| Charge | Acidic (Net -2) | Highly Acidic (Net -5) | Acidic (Net -2) |

| Antibody Clone | KT3 (Rat/Mouse mAb) | M1, M2 | 12CA5, 3F10 |

| Elution Condition | Competitive Peptide | Low pH or Peptide | Low pH or Peptide |

| Sensitivity | High (Rigid epitope) | Very High | High |

| Limitations | pH Sensitivity: Low pH elution can damage the antibody-antigen complex irreversibly.[4] | Ca2+ dependent (M1) | Endogenous HA in some viral systems |

Visualization: Epitope Tagging Workflow

The following diagram illustrates the cloning and detection logic for a KT3-tagged protein.

Caption: Workflow for generating and detecting a KT3-tagged recombinant protein. The tag is typically added to the C-terminus to prevent interference with N-terminal signal peptides.

Part 4: Detailed Experimental Protocols

Protocol A: Peptide Reconstitution & Storage

For use as a blocking peptide or competitive eluent.

-

Solvent Selection: Calculate the net peptide content. Dissolve the lyophilized powder in sterile PBS (pH 7.4) or Milli-Q water .

-

Note: Avoid acidic buffers initially, as the peptide is acidic (pI ~4.3) and may precipitate if the pH drops too low near its isoelectric point.

-

-

Concentration: Prepare a stock solution of 1–5 mg/mL .

-

Aliquoting: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year).

Protocol B: Western Blotting with Anti-KT3

Target: Detection of KT3-tagged fusion proteins.

-

Sample Prep: Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Electrophoresis: Load 20–50 µg of total protein onto an SDS-PAGE gel. Transfer to PVDF or Nitrocellulose membrane.

-

Blocking: Block membrane with 5% Non-Fat Dry Milk in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).

-

Critical: Do not use BSA if using an anti-sheep secondary, as cross-reactivity can occur. Milk is generally safer for KT3.

-

-

Primary Antibody: Incubate with Anti-KT3 Monoclonal Antibody (typically 1 µg/mL or 1:1000 dilution) overnight at 4°C.

-

Washing: Wash 3 x 10 mins with TBST.

-

Secondary Antibody: Incubate with HRP-conjugated anti-mouse (or anti-rat, depending on the KT3 clone source) for 1 hour at RT.

-

Detection: Develop with ECL substrate.

Protocol C: Competitive Elution for Immunoprecipitation (IP)

Target: Eluting KT3-tagged protein from magnetic beads without denaturing low-pH buffers.

-

Binding: Incubate cell lysate with Anti-KT3 antibody coupled to Protein G beads for 2–4 hours at 4°C.

-

Wash: Wash beads 3x with Lysis Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5% NP-40).

-

Elution Buffer Prep: Dissolve free H-KPPTPPPEPET-OH peptide in PBS to a final concentration of 100–200 µg/mL .

-

Elution: Add 2-3 bead volumes of Elution Buffer to the beads.

-

Incubation: Incubate for 15–30 minutes at 4°C with gentle rotation.

-

Mechanism: The free peptide is in molar excess and outcompetes the fusion protein for the antibody binding sites.

-

-

Collection: Magnetically separate beads and collect the supernatant containing the native, purified protein.

Part 5: References

-

MacArthur, H., & Walter, G. (1984). Monoclonal antibodies specific for the carboxy terminus of simian virus 40 large T antigen.[2] Journal of Virology, 52(2), 483–491. Link

-

Walter, G., Scheidtmann, K. H., Carbone, A., Laudano, A. P., & Doolittle, R. F. (1980). Antibodies specific for the carboxy- and amino-terminal regions of simian virus 40 large tumor antigen. Proceedings of the National Academy of Sciences, 77(9), 5197–5200. Link

-

Deppert, W., & Walter, G. (1982). Domains of simian virus 40 large T-antigen exposed on the cell surface. Virology, 122(2), 563-574. Link

-

Thermo Fisher Scientific. Epitope Tagging Systems: A Comprehensive Guide. Link

-

Novopro Labs. H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH Peptide Data Sheet. Link

Sources

SV40 large T antigen C-terminal sequence properties

Topic: SV40 Large T Antigen C-Terminal Sequence Properties: Structural Mechanisms and Experimental Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Discovery Professionals

Executive Summary: The C-Terminal "Engine Room"

The Simian Virus 40 (SV40) Large T antigen (LT) is a multifunctional hexameric oncoprotein that drives viral replication and cellular transformation.[1][2] While the N-terminus (residues 1–82) houses the J-domain and Rb-binding motifs, the C-terminal region (residues 266–708) functions as the molecular engine of the virus. This guide dissects the C-terminal sequence properties, focusing on three critical functional modules: the AAA+ Helicase Core , the p53-Binding Interface , and the C-terminal Regulatory Tail (Host Range Domain) .

For drug developers, this region represents a high-value target. The C-terminus is solely responsible for ATP-dependent DNA unwinding and contains the primary interface for sequestering the tumor suppressor p53, a mechanism distinct from the Rb inactivation mediated by the N-terminus.

Structural Anatomy of the C-Terminus

The C-terminal functional unit is structurally distinct from the N-terminal regulatory domains. It is organized into a hierarchy of folded domains and disordered regulatory tails.

Domain Architecture

| Residue Range | Domain/Motif | Function | Key Structural Features |

| 266–627 | Helicase Domain | ATP-dependent DNA unwinding; Hexamerization. | AAA+ Superfamily 3; Central channel for DNA. |

| 266–355 | Zinc Finger (ZnF) | Structural integrity; Hexamer assembly. | Coordinates Zn2+; Interface for monomer-monomer contact. |

| 351–450 | p53 Binding Site 1 | Sequestration of p53. | Overlaps with ATPase surface. |

| 533–626 | p53 Binding Site 2 | Sequestration of p53. | Stabilizes the LTag-p53 complex. |

| 682–708 | Host Range (hr) | Viral replication in specific hosts; Adenovirus helper function.[3][4] | Disordered tail; Interacts with FAM111A. |

| 697 | Acetylation Site | Regulation of function. | Acetylated by CBP/p300; p53-dependent.[5] |

| 701 | Phosphorylation Site | Turnover/Interaction. | Phosphorylated by CDK; Binds Fbxw7 (E3 ligase). |

The p53-Binding Interface

Unlike the localized LXCXE motif used to bind Rb, the interaction with p53 is extensive and bipartite. Crystallographic studies reveal that the LT helicase domain binds the DNA-binding domain of p53 . This interaction is purely steric: LT masks the p53 surface required for DNA contact, effectively blinding p53 to DNA damage signals without necessarily degrading it immediately (unlike HPV E6).

The Host Range (hr) Domain

The extreme C-terminus (682–708) is termed the "Host Range" domain.[3] Deletion of this segment restricts SV40 replication in specific simian cell lines (e.g., CV-1) while permitting growth in others (e.g., Vero). Recent evidence implicates this region in neutralizing the host restriction factor FAM111A , a protease that disrupts nuclear pore complexes and DNA replication centers.

Mechanistic Action & Signaling Pathways[6]

The C-terminus operates through two parallel but interconnected mechanisms: Replicative Unwinding and Tumor Suppressor Inactivation .

The Helicase Motor Mechanism

The LT helicase belongs to Superfamily 3 (SF3) of AAA+ ATPases.

-

Assembly: Monomers assemble into a double hexamer at the viral Origin of Replication (Ori) via the Zinc Finger and OBD (Origin Binding Domain).[4]

-

Melting: ATP binding induces conformational changes in the "iris" of the central channel, melting the dsDNA.

-

Translocation: Hydrolysis of ATP drives the hexamer 3'

5' along the leading strand template, pumping ssDNA through the central channel.

Visualization of Domain Architecture

Caption: Linear and functional architecture of the SV40 LT C-terminus, highlighting the overlap between ATPase machinery and p53 binding sites.

Experimental Protocols

To study the C-terminal properties, researchers must isolate this domain from the N-terminal regulatory effects. The following protocols are self-validating systems designed for reproducibility.

Protocol 1: Purification of C-Terminal Helicase Domain

Objective: Isolate a functional Helicase fragment (residues 266–627) free from N-terminal aggregation prone regions.

-

Expression System: Use a Baculovirus expression system (Sf9 cells). Why: E. coli often yields insoluble aggregates due to the size and complexity of the hexamer.

-

Construct Design: Clone residues 266–627 with a C-terminal His6-tag.

-

Lysis: Resuspend cells in Lysis Buffer (50 mM Tris pH 8.0, 500 mM NaCl, 1% NP-40, 10% Glycerol, 1 mM PMSF). Note: High salt (500 mM) is critical to dissociate non-specific DNA binding.

-

Affinity Purification: Load onto Ni-NTA resin. Wash with buffer containing 20 mM Imidazole. Elute with gradient Imidazole (50–500 mM).

-

Validation (Self-Check): Run SDS-PAGE. The monomer should migrate at ~45 kDa. Perform Size Exclusion Chromatography (SEC). A functional prep must elute as a hexamer (~270 kDa) . If it elutes as a monomer, the prep is inactive.

Protocol 2: Fluorometric DNA Helicase Assay

Objective: Quantify unwinding activity without using radioisotopes.

-

Substrate Preparation: Anneal a fluorescently labeled oligo (e.g., Cy3-labeled, 20-mer) to a longer unlabeled ssDNA scaffold (M13mp18 or a synthetic 60-mer) to create a partial duplex with a 3' overhang.

-

Reaction Mix:

-

20 mM Tris-HCl (pH 7.5)

-

50 mM NaCl

-

5 mM MgCl2 (Essential cofactor for ATPase)

-

5 mM ATP

-

100 nM DNA Substrate

-

200 nM Purified LT Hexamer

-

Trap Strand: 1 µM unlabeled short oligo (complementary to the labeled strand) to prevent re-annealing.

-

-

Execution: Incubate at 37°C for 30–60 minutes.

-

Detection: Run on a 10% Native PAGE gel.

-

Readout: The Cy3-labeled strand will migrate faster if displaced (unwound) than if it remains in the duplex.

-

Control: Include a "No ATP" lane (negative control) and a "Boiled" lane (100% unwound positive control).

Protocol 3: Co-Immunoprecipitation (Co-IP) for p53 Interaction

Objective: Verify the integrity of the C-terminal p53 interface.

-

Lysate Prep: Transfect HEK293 cells with LT (WT or C-term mutant). Lyse in IP Buffer (50 mM Tris, 150 mM NaCl, 0.5% NP-40).

-

Antibody Selection: Use PAb419 (epitope in N-term) to pull down LT, or DO-1 to pull down p53.

-

Critical Step: Do not use antibodies that target the interaction interface (e.g., p53 antibodies targeting the DNA binding domain) as they may compete with LT.

-

-

Wash: Wash 3x with IP buffer.

-

Elution & Blot: Boil in SDS buffer. Western blot for p53.[6]

-

Validation: WT LT should pull down endogenous p53. A mutant (e.g., D402N or deletion of 533-626) should show reduced or abolished binding.

Therapeutic Implications & Drug Targeting

The C-terminus offers specific pockets for small molecule inhibition (SMI).

-

ATPase Inhibitors: Small molecules that bind the ATP-binding pocket (Walker A/B motifs) can stall the helicase. This halts viral replication immediately.

-

Protein-Protein Interaction (PPI) Inhibitors: Targeting the p53-LT interface is challenging due to the large surface area. However, "stapled peptides" mimicking the p53 helix or the LT interface have shown promise in displacing the virus, thereby restoring p53's apoptotic function in SV40-transformed cells.

-

FAM111A Modulation: Understanding the C-terminal tail's role in FAM111A degradation suggests that stabilizing FAM111A could serve as a potent antiviral strategy against polyomaviruses.

Mechanism of Action Visualization

Caption: Dual pathway of SV40 LT C-terminus: Driving replication via helicase activity and promoting survival by sequestering p53.

References

-

Crystal structure of SV40 large T-antigen bound to p53. Source: Nature (2006). URL:[Link]

-

Structure of the replicative helicase of the oncoprotein SV40 large tumour antigen. Source: Nature (2003). URL:[Link]

-

p53 Targets Simian Virus 40 Large T Antigen for Acetylation by CBP. Source: Journal of Virology (2001). URL:[Link]

-

Mapping of helicase and helicase substrate-binding domains on simian virus 40 large T antigen. Source: Journal of Virology (1987). URL:[Link]

-

SV40 large T antigen targets multiple cellular pathways to elicit cellular transformation. Source: Oncogene (2005).[7] URL:[Link]

Sources

- 1. Structure of the replicative helicase of the oncoprotein SV40 large tumour antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SV40 large T antigen - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. p53 Targets Simian Virus 40 Large T Antigen for Acetylation by CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SV40 Large T-Antigen Polyclonal Antibody | Invitrogen (PA5-112036) [thermofisher.com]

- 7. SV40 large T antigen targets multiple cellular pathways to elicit cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH CAS number 75813-50-2

Topic: H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH (CAS 75813-50-2) Common Name: KT3 Epitope Tag Peptide Source: SV40 Large T-Antigen (Carboxy-terminus)

Technical Deep Dive: The KT3 Epitope Tag (CAS 75813-50-2)

Executive Summary

The peptide H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH (Sequence: KPPTPPPEPET ), identified by CAS number 75813-50-2 , is the immunogenic epitope known as the KT3 Tag . Derived from the carboxy-terminus of the Simian Virus 40 (SV40) Large T-antigen, this sequence is a critical tool in molecular biology for the detection, isolation, and purification of recombinant proteins.

Unlike the ubiquitous FLAG or His-tags, the KT3 tag offers a unique hydrophilicity profile and structural rigidity due to its high proline content. This guide provides a comprehensive technical analysis of the peptide’s physicochemical properties, biological mechanisms, and optimized experimental protocols for researchers in drug development and protein engineering.

Chemical & Physical Profile

The KT3 peptide is characterized by an unusual abundance of proline residues, which dictates its secondary structure and solubility.

| Property | Data |

| Sequence | H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH |

| One-Letter Code | KPPTPPPEPET |

| CAS Number | 75813-50-2 |

| Molecular Formula | C₅₄H₈₄N₁₂O₁₈ |

| Molecular Weight | ~1189.33 Da |

| Isoelectric Point (pI) | ~4.27 (Acidic) |

| Solubility | High in water/PBS due to charged residues (Lys, Glu) and polar Thr. |

| Structural Motif | Polyproline II Helix (PPII) . The Pro-Pro-Pro motifs tend to form an extended left-handed helix, making the epitope highly accessible to antibodies. |

Expert Insight: The high proline content (6 out of 11 residues) restricts the conformational flexibility of the peptide backbone. This "stiffness" is advantageous for epitope tagging because it prevents the tag from burying itself inside the globular core of the fusion protein, ensuring it remains surface-exposed for antibody binding.

Biological Mechanism & Utility

Origin and Specificity

The sequence represents the residues 693–703 (approximate, depending on strain) of the SV40 Large T-antigen. It is the specific epitope recognized by the KT3 monoclonal antibody (Rat IgG2a).

Mechanism of Action

-

Tagging: The DNA sequence encoding KPPTPPPEPET is fused to the gene of interest (GOI) via recombinant cloning.

-

Expression: The host cell expresses the fusion protein. The KT3 tag adopts an extended conformation.

-

Recognition: The KT3 antibody binds the epitope with high affinity (

in the nanomolar range). -

Elution (Competitive): In purification workflows, an excess of free synthetic KT3 peptide (CAS 75813-50-2) can displace the antibody, releasing the target protein under native conditions.

Visualization: The Tagging & Detection Logic

Figure 1: Logical workflow for generating and purifying a KT3-tagged protein. The free peptide acts as a competitive inhibitor to elute the target.

Experimental Applications & Protocols

Application A: Western Blotting (Immunodetection)

The KT3 tag is highly sensitive for detecting protein expression levels.

-

Dilution: Typically 1:1000 – 1:5000.

-

Blocking: 5% Non-fat dry milk in TBST.

-

Note: Due to the acidic pI (4.27), the tag contributes a net negative charge. On SDS-PAGE, this may cause the protein to migrate slightly slower than its theoretical molecular weight.

Application B: Immunoprecipitation (IP) with Competitive Elution

This is the "Gold Standard" use case for the synthetic peptide. Unlike acid elution (Glycine-HCl, pH 2.5), which can denature enzymes or disrupt protein complexes, peptide elution maintains native structure.

Protocol: Native Elution of KT3-Tagged Proteins

-

Lysate Preparation: Lyse cells expressing [Protein-KT3] in non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, Protease Inhibitors).

-

Capture: Incubate lysate with Anti-KT3 Agarose/Magnetic Beads for 2–4 hours at 4°C.

-

Wash: Wash beads 3x with TBS (Tris-Buffered Saline) to remove non-specific binders.

-

Elution Preparation: Dissolve H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH (CAS 75813-50-2) in TBS to a concentration of 100–500 µg/mL .

-

Critical Step: Ensure the pH of the peptide solution is adjusted to 7.4, as the peptide is acidic.

-

-

Elution: Add 5 column volumes of the peptide solution to the beads. Incubate for 30–60 minutes at 4°C with gentle agitation.

-

Collection: Centrifuge/magnetically separate beads. The supernatant contains the purified, native protein.

Visualization: Competitive Elution Mechanism

Figure 2: Mechanistic view of competitive elution. Excess free peptide saturates the antibody binding sites, forcing the release of the tagged protein.

Troubleshooting & Expert Tips

-

N-Term vs. C-Term Placement:

-

Recommendation: Place the KT3 tag at the C-terminus .

-

Reasoning: The N-terminus of secreted proteins often contains a signal peptide that is cleaved post-translationally. If the tag is N-terminal, it may be cleaved off. Additionally, the proline-rich nature of KT3 can interfere with ribosomal initiation if placed immediately at the N-terminus.

-

-

Steric Hindrance:

-

Because the KT3 sequence is rigid (PPII helix), it requires a flexible linker (e.g., Gly-Gly-Ser-Gly) between the protein and the tag to ensure the antibody can access it without steric clash from the protein domains.

-

-

Cross-Reactivity:

-

Be cautious when using this tag in SV40-transformed cell lines (e.g., COS-7, HEK293T). These cells express the SV40 Large T-antigen endogenously. An anti-KT3 Western blot will detect the endogenous T-antigen (~94 kDa) in addition to your tagged protein.

-

References

-

MacArthur, H., & Walter, G. (1984). Monoclonal antibodies specific for the carboxy-terminus of simian virus 40 large T antigen. Journal of Virology, 52(2), 483–491.

-

Thermo Fisher Scientific. (n.d.). CD3 Monoclonal Antibody (KT3) Product Information. ThermoFisher.com.

-

Bio-Techne. (n.d.). Epitope Tags: Technical Guide for KT3 and others. Bio-Techne.com.

-

Novus Biologicals. (n.d.). KT3 Epitope Tag Peptide Data Sheet. NovusBio.com.

-

G-Biosciences. (n.d.). Epitope Tag Antibodies for Recombinant Protein Tags. GBiosciences.com.

Sources

Methodological & Application

Application Note: High-Fidelity Characterization of the KT3 Epitope Tag (KPPTPPPEPET) via LC-MS/MS

Abstract

This application note details the protocol for the mass spectrometric analysis of the KT3 epitope tag , a specific undecapeptide sequence (KPPTPPPEPET ) derived from the Simian Virus 40 (SV40) large T-antigen.[1] While widely used for protein purification and immunodetection, the KT3 tag presents unique analytical challenges in proteomics due to its high proline content (54%). This "polyproline" nature induces specific fragmentation behaviors—known as the "Proline Effect"—that deviate from standard peptide dissociation patterns. This guide provides a self-validating LC-MS/MS workflow designed to overcome these challenges, ensuring accurate identification and sequencing of KT3-tagged proteins or synthetic standards.

Part 1: Physicochemical Properties & Analytical Context

Before initiating the protocol, it is critical to understand the molecular behavior of the analyte. The high density of proline residues creates a rigid secondary structure (often a polyproline II helix) and significantly influences ionization and fragmentation.

Table 1: Physicochemical Profile of KPPTPPPEPET

| Property | Value | Analytical Implication |

| Sequence | Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr | High Proline (P) content; Acidic C-terminus. |

| Formula | C | Carbon-rich due to Proline rings. |

| Monoisotopic Mass | 1215.6074 Da | Target mass for deconvolution. |

| Most Abundant Precursor | 608.8110 m/z ([M+2H] | The primary ion to target in MS1 for fragmentation. |

| Isoelectric Point (pI) | ~4.35 | Net charge is low at neutral pH; requires acidic mobile phase for ionization. |

| Hydrophobicity | Moderate to High | Proline is hydrophobic; peptide retains well on C18 columns despite polar residues (K, E, T). |

The "Proline Effect" Mechanism

In Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), the peptide bond N-terminal to Proline is highly susceptible to cleavage. This is driven by the high proton affinity of the proline nitrogen, which sequesters the ionizing proton and facilitates nucleophilic attack on the adjacent carbonyl carbon.

-

Result: MS/MS spectra are dominated by y-ions formed by cleavage before Proline residues.[2]

-

Challenge: The b-ion series is often incomplete or low-intensity, leading to "sequence gaps" in standard search algorithms.

Part 2: Experimental Protocol

Reagents and Equipment

-

LC System: UHPLC (e.g., Vanquish, Acquity) capable of 600+ bar.

-

MS System: Q-TOF or Orbitrap (e.g., Exploris, Q-Exactive) for high-resolution mass accuracy (<5 ppm).

-

Column: C18 Reverse Phase, 1.7 µm or 2.1 µm particle size (e.g., Waters BEH C18 or Thermo Accucore).

-

Note: A standard C18 is preferred over C8 to ensure adequate retention of the hydrophilic N-terminus.

-

-

Solvents:

-

A: 0.1% Formic Acid in LC-MS grade Water.

-

B: 0.1% Formic Acid in 80% Acetonitrile / 20% Water.

-

Sample Preparation

-

Solubilization: Dissolve the lyophilized peptide in 5% Acetonitrile / 0.1% Formic Acid to a concentration of 1 pmol/µL.

-

Critical Step: Do not use 100% aqueous buffer initially. Proline-rich peptides can form aggregates. The small amount of organic solvent aids solvation.

-

-

Vortex & Sonication: Vortex for 30 seconds, followed by 1 minute of bath sonication to disrupt polyproline helices.

LC-MS/MS Method Parameters

Liquid Chromatography (Gradient)[3]

-

Flow Rate: 300 µL/min (for 2.1 mm ID column).

-

Column Temp: 50°C (Elevated temperature reduces backpressure and improves peak shape for rigid proline peptides).

| Time (min) | % Buffer B | Event |

| 0.0 | 2% | Loading/Desalting |

| 1.0 | 2% | Start Gradient |

| 15.0 | 35% | Linear Elution |

| 15.1 | 95% | Wash |

| 18.0 | 95% | Hold Wash |

| 18.1 | 2% | Re-equilibration |

| 22.0 | 2% | End Run |

Mass Spectrometry (Source & Fragmentation)[2][4]

-

Ionization Mode: Positive ESI.[3]

-

Precursor Selection: Target 608.8110 m/z ([M+2H]

).-

Note: The +3 state (406.21 m/z) may be observed but is often less stable for this sequence length.

-

-

Fragmentation Method: HCD (Higher-energy Collisional Dissociation).

-

Avoid ETD: Electron Transfer Dissociation is inefficient for proline-rich regions because the cyclic amine of proline prevents the N-C

bond cleavage required for c/z ion formation.

-

-

Normalized Collision Energy (NCE): 27–30%.

-

Optimization: Proline bonds are labile; excessively high energy will obliterate the sequence into immonium ions.

-

Part 3: Data Analysis & Interpretation

Theoretical Fragmentation Map (HCD/CID)

Due to the Proline Effect, expect high intensity peaks corresponding to cleavage N-terminal to Proline .

-

Sequence: K - P - P - T - P - P - P - E - P - E - T

-

Dominant Ions (y-series):

-

y10: PPTPPPEPET (Cleavage at K-P)

-

y9: PTPPPEPET (Cleavage at P-P)

-

y7: PPPET (Cleavage at T-P)

-

y6: PPEPET (Cleavage at P-P)

-

y5: PEPET (Cleavage at P-P)

-

y3: PET (Cleavage at E-P)

-

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample to validated sequence, highlighting the decision points specific to proline-rich peptides.

Caption: Optimized workflow for KT3 tag analysis, prioritizing HCD fragmentation to leverage the Proline Effect for sequencing.

Fragmentation Pathway Logic

The diagram below details the specific "Proline Effect" mechanism that dictates the spectral appearance.

Caption: Mechanistic view of the Proline Effect, explaining the dominance of y-ions in the MS/MS spectrum.

Part 4: Troubleshooting & Validation Standards

Self-Validating the Spectrum

To confirm the identity of KPPTPPPEPET without a synthetic standard, look for these specific spectral fingerprints:

-

The Proline Immonium Ion: A sharp peak at 70.06 m/z indicates the presence of Proline.

-

The y-Ion Series Gaps: You will likely see strong peaks for y10, y9, y7, y6, y5, and y3. The peaks corresponding to cleavage C-terminal to Proline (e.g., b-ions ending in Pro) will be significantly weaker or absent.

-

Mass Defect: The high number of Prolines results in a specific mass defect. Ensure the precursor mass error is <5 ppm.

Common Pitfalls

-

Missing b-ions: Do not interpret the lack of b-ions as a failure of the experiment. This is intrinsic to the sequence. Rely on the y-ion series for confirmation.

-

Carryover: Proline-rich peptides can be "sticky." Ensure a blank injection follows the sample analysis to prevent ghost peaks in subsequent runs.

References

-

MacArthur, H., & Walter, G. (1984). Monoclonal antibodies specific for the carboxy terminus of simian virus 40 large T antigen. Journal of Virology, 52(2), 483–491. Link

-

Wysocki, V. H., et al. (2005). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of Mass Spectrometry, 40(5), 603–619. Link

-

Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Link

-

Harrison, A. G. (2001). The fragmentation of protonated peptides containing proline. Journal of the American Society for Mass Spectrometry, 12(12), 1313-1319. Link

Sources

Protocol for immunizing rabbits with H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH

This Application Note and Protocol is designed for researchers seeking to generate high-affinity polyclonal antibodies against the proline-rich peptide H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH .

Application Note: Immunization Strategy for the KT3 Epitope (SV40 Large T Antigen)

Subject: Targeted generation of polyclonal antibodies against the SV40 Large T Antigen C-terminal sequence (KT3 Epitope).

Abstract The peptide sequence KPPTPPPEPET corresponds to the C-terminal 11 amino acids of the Simian Virus 40 (SV40) Large T antigen.[1][2] Commonly known as the KT3 epitope , this sequence is widely utilized as a protein purification and detection tag. Due to its high proline content (54%), the peptide likely adopts a rigid Polyproline II (PPII) helix conformation in solution. This structural rigidity makes it an excellent immunogen, provided it is presented correctly. This protocol details a precision-engineered conjugation and immunization strategy to ensure the resulting antibodies recognize the native C-terminal orientation of the tag.

Part 1: Immunogen Design & Conjugation Strategy

The Challenge: Orientation is Critical As the KT3 epitope is naturally located at the C-terminus of the SV40 Large T antigen (and used as a C-terminal tag in recombinant proteins), the antibody must recognize the free carboxyl terminus.

-

Incorrect Approach: Conjugating via the C-terminus (e.g., using EDC/NHS to link the C-terminal Threonine to the carrier) would bury the critical epitope, resulting in antibodies that fail to recognize the tagged protein.

-

Correct Approach: Conjugate via the N-terminus to expose the C-terminus, mimicking the peptide's natural attachment to a protein.[3]

Recommended Construct Modify the native sequence by adding a Cysteine-Glycine spacer to the N-terminus.

-

Native Sequence: H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH[2][4][5][6][7]

-

Immunogen Sequence: H-Cys-Gly-Gly-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH[4]

Rationale:

-

Cysteine (C): Provides a unique sulfhydryl (-SH) group for specific, high-yield conjugation to Maleimide-activated carriers (KLH).

-

Gly-Gly Spacer: Pushes the rigid proline-rich epitope away from the bulky carrier protein, preventing steric hindrance during B-cell receptor binding.

-

Preservation of Lys (K): The native N-terminal Lysine is part of the epitope. Using it for conjugation (e.g., via Glutaraldehyde) could chemically modify it, reducing antibody affinity for the unmodified tag.

Conjugation Workflow (Graphviz)

Part 2: Rabbit Immunization Protocol (70-Day Schedule)

Host System: New Zealand White Rabbits (Specific Pathogen Free).[8] Group Size: Minimum 2 rabbits (to account for biological variability).

Reagents Required

-

Primary Adjuvant: Freund’s Complete Adjuvant (CFA) - Mycobacterium induces strong initial immune response.

-

Boost Adjuvant: Freund’s Incomplete Adjuvant (IFA) - Oil emulsion without bacteria to minimize ulceration.

-

Immunogen: KLH-conjugated Peptide (1 mg/mL in PBS).[9]

Detailed Schedule

| Day | Procedure | Dose/Rabbit | Route | Technical Notes |

| Day 0 | Pre-Immune Bleed & Primary Injection | 200 µg | SQ | Collect 5 mL blood (Pre-immune control).[8] Emulsify antigen 1:1 with CFA . Inject subcutaneously (SQ) at 4 dorsal sites (0.25 mL/site). |

| Day 14 | 1st Boost | 100 µg | SQ | Emulsify antigen 1:1 with IFA . Inject SQ at 2-4 sites. Avoid Day 0 injection sites. |

| Day 28 | 2nd Boost | 100 µg | SQ/IM | Emulsify 1:1 with IFA . SQ or Intramuscular (IM) injection. |

| Day 38 | Test Bleed | 2-5 mL | Ear Vein | CRITICAL STEP: Screen serum by ELISA against free peptide (not KLH-conjugate) to determine specific titer. |

| Day 42 | 3rd Boost | 100 µg | SQ/IM | Only if titer < 1:10,000. If titer is high, proceed to production bleed. Emulsify with IFA . |

| Day 56 | Production Bleed | 20-25 mL | Ear Vein | Collect blood into non-heparinized tubes. Allow to clot overnight at 4°C. |

| Day 70 | Final Bleed / Exsanguination | All Vol. | Cardiac | Terminal collection under deep anesthesia. |

Experimental Workflow (Graphviz)

Part 3: Validation & Troubleshooting

ELISA Validation Protocol

To validate the antibody, you must distinguish between anti-carrier (KLH) and anti-peptide antibodies.

-

Coat Plate: Free peptide (unconjugated) at 2 µg/mL in Carbonate Buffer (pH 9.6).

-

Note: Small peptides bind poorly to plastic. If signal is low, use a BSA-conjugated peptide (different carrier than KLH) or Streptavidin plates with a Biotinylated peptide.

-

-

Block: 3% BSA in PBS-T (Do not use milk if probing for phosphoproteins, though not applicable here).

-

Primary: Serial dilutions of Test Bleed (1:100 to 1:100,000).

-

Secondary: Goat anti-Rabbit HRP (1:5,000).

Troubleshooting Proline-Rich Peptides

-

Issue: Low Solubility.

-

Cause: Polyproline stretches can be hydrophobic or form aggregates.

-

Solution: Dissolve the free peptide in a small volume of sterile water or 10% Acetic Acid before adding to the buffer. For the immunogen, ensure the conjugate is fully dispersed in the adjuvant emulsion.

-

-

Issue: Low Titer.

-

Cause: The "Rigid" PPII helix might be too stable/constrained.

-

Solution: If the standard protocol fails, switch to a longer linker (e.g., Cys-Ahx-...) to increase flexibility at the conjugation site.

-

References

-

Walter, G., et al. (1980).[2] "Antibodies specific for the carboxy- and amino-terminal regions of simian virus 40 large tumor antigen."[10] Proceedings of the National Academy of Sciences, 77(9), 5197–5200. Link

-

MacArthur, H., & Walter, G. (1984). "Monoclonal antibodies specific for the carboxy terminus of simian virus 40 large T antigen."[10] Journal of Virology, 52(2), 483–491. Link

-

Thermo Fisher Scientific. "Custom Rabbit Polyclonal Antibody Production Protocols." Thermo Fisher Scientific Application Notes. Link

-

Bio-Synthesis Inc. "Peptide Conjugation Strategy." Technical Guide. Link

-

Novus Biologicals. "KT3 Epitope Tag Antibody Support." Datasheet & Validation. Link

Sources

- 1. biocompare.com [biocompare.com]

- 2. H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH peptide [novoprolabs.com]

- 3. Peptide Conjugation [biosyn.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lys-pro-pro-thr-pro-pro-pro-glu-pro-*glu-thr 75813-50-2, Information for lys-pro-pro-thr-pro-pro-pro-glu-pro-*glu-thr 75813-50-2, Suppliers of lys-pro-pro-thr-pro-pro-pro-glu-pro-*glu-thr 75813-50-2 [chemnet.com]

- 6. H-GLU-THR-OH | 6875-80-5 [chemicalbook.com]

- 7. Covance Research Products Inc. - Home [covance.lookchem.com]

- 8. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Anti-KT3 - Leinco Technologies [leinco.com]

- 10. journals.asm.org [journals.asm.org]

Coupling H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH to a carrier protein

Application Note: Bioconjugation Strategies for the KT3 Epitope (SV40 Large T-Antigen C-Terminus)

Abstract & Strategic Analysis

The peptide sequence H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH corresponds to the KT3 epitope tag , derived from the C-terminus of the Simian Virus 40 (SV40) large T-antigen.

Successful antibody generation or ligand display requires not just chemical conjugation, but biological mimicry . In the native SV40 protein, this sequence represents the extreme Carboxy-terminus. The N-terminal Lysine is naturally bonded to the preceding protein structure. Therefore, to generate antibodies that recognize the native tagged protein, you must couple this peptide via its N-terminus to the carrier , leaving the C-terminus free and exposed.

The Challenge: The peptide contains multiple reactive sites:

-

N-terminal

-Amine & Lysine -

Internal Glutamates (Glu) & C-terminal Threonine: Carboxyl groups that pose a risk of self-polymerization if the peptide is activated with carbodiimides (EDC).

-

Proline-Rich Domain: The sequence is 54% Proline, likely adopting a rigid Polyproline II (PPII) helix structure. This rigidity is advantageous for immunogenicity but requires efficient spacing from the carrier to prevent steric hindrance.

The Solution: This guide details the Carrier-Activation Two-Step Protocol . By activating the Carrier Protein (KLH/BSA) first and then introducing the peptide, we force the reaction to occur between the Carrier-COOH and the Peptide-NH2. This mimics the native orientation and prevents peptide self-aggregation.

Phase 1: Critical Reagents & Equipment

| Component | Specification | Purpose |

| Peptide | H-KPPTPPPEPET-OH (>90% Purity) | The specific KT3 hapten. |

| Carrier Protein | mcKLH (Mariculture Keyhole Limpet Hemocyanin) | High immunogenicity carrier. |

| Crosslinker | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length carboxyl activator. |

| Stabilizer | Sulfo-NHS (N-hydroxysulfosuccinimide) | Increases efficiency/stability of the active ester. |

| Desalting Column | Zeba™ Spin or PD-10 (7K MWCO) | Removes excess EDC before peptide addition. |

| Conjugation Buffer | 0.1M MES, pH 4.7 - 6.0 | Optimal pH for EDC activation. |

| Reaction Buffer | 1X PBS, pH 7.2 - 7.4 | Optimal pH for Amine coupling. |

Phase 2: The Protocol (Two-Step EDC/Sulfo-NHS)

Rationale: This method avoids the risk of the peptide reacting with itself (since the peptide has both amines and carboxyls). We activate the Carrier, remove the activator, and then add the peptide.

Step 1: Carrier Protein Solubilization & Activation

-

Solubilization: Dissolve 2 mg of mcKLH in 200 µL of Conjugation Buffer (MES, pH 6.0). Final concentration: 10 mg/mL.

-

Activator Preparation: Immediately before use, dissolve 0.4 mg EDC and 1.1 mg Sulfo-NHS in 50 µL of MES buffer.

-

Activation Reaction: Add the EDC/Sulfo-NHS solution to the KLH.

-

Stoichiometry: Aim for a 50-100x molar excess of EDC to Carrier protein.

-

-

Incubation: Incubate for 15 minutes at Room Temperature (RT). Note: Do not exceed 20 mins; hydrolysis competes with activation.

Step 2: Buffer Exchange (Critical Step)

You must remove unreacted EDC. If EDC remains, it will activate the Glutamates (Glu) on your peptide, causing the peptide to polymerize.

-

Equilibrate a desalting column (7K MWCO) with Reaction Buffer (PBS, pH 7.2).

-

Apply the activated KLH mixture to the column.

-

Elute with PBS. Collect the protein fraction. The activated KLH is now unstable and must be used immediately.

Step 3: Peptide Coupling

-

Peptide Preparation: Dissolve 2 mg of the KT3 peptide in 200 µL PBS (pH 7.2).

-

Tip: The peptide is hydrophilic and should dissolve easily. If needed, sonicate briefly.

-

-

Conjugation: Immediately mix the Activated KLH (from Step 2) with the Peptide solution.

-

Molar Ratio: Target a 30:1 to 50:1 Peptide-to-Carrier molar excess to ensure high density.

-

-

Incubation: React for 2 hours at RT or Overnight at 4°C.

-

Quenching: Add Hydroxylamine (final conc. 50-100 mM) or Tris buffer to quench any remaining active esters.

Step 4: Purification

-

Dialyze the conjugate against PBS (20K MWCO) to remove uncoupled peptide.

-

Store aliquots at -20°C.

Phase 3: Mechanism Visualization

The following diagram illustrates the specific chemical pathway selected to ensure N-terminal orientation.

Figure 1: Two-Step EDC Strategy ensuring directional coupling via the Peptide N-terminus.

Phase 4: Quality Control & Validation

Do not assume conjugation worked. Validate using one of these methods:

-

Mass Shift Analysis (MALDI-TOF):

-

Measure the mass of the Carrier before and after conjugation. (Note: Difficult with KLH due to size; easier if using BSA as a test carrier).

-

Success Criteria: A "smear" or shift towards higher molecular weight indicating multiple peptides attached.

-

-

TNBS Assay (Trinitrobenzenesulfonic Acid):

-

Reacts with primary amines.[1]

-

Measure free amines in Unconjugated KLH vs. Conjugated KLH.

-

Logic: As peptides couple to KLH carboxyls, they add amines (the peptide's Lysines). However, if you used the Glutaraldehyde method, amines would decrease.

-

For EDC Method: This is tricky because the peptide adds amines.

-

Better Alternative:Bis-aryl hydrazone Assay . If you used a linker with a specific chromophore.

-

-

Immunological Validation (ELISA):

-

Coat a plate with the Peptide (conjugated to a different carrier, e.g., BSA, to avoid anti-KLH noise).

-

Use a commercial anti-KT3 antibody (if available) to verify the epitope is displayed correctly.

-

Phase 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Over-crosslinking or pH isoelectric point. | Reduce EDC concentration. Ensure pH is not near the pI of the carrier (KLH pI ~6.0-6.5; keep reaction at pH 7.2+ during coupling). |

| Low Immunogenicity | Epitope masking. | The peptide is Proline-rich and rigid. If direct coupling fails, use a spacer (e.g., Ahx or PEG4) between the N-term Lys and the Carrier. |

| Peptide Gelling | Self-polymerization. | Did you skip the desalting step? Excess EDC will activate the peptide's internal Glutamates. Ensure thorough desalting before mixing. |

References

-

Walter, G., Scheidtmann, K. H., Carbone, A., Laudano, A. P., & Doolittle, R. F. (1980). Antibodies specific for the carboxy- and amino-terminal regions of simian virus 40 large tumor antigen. Proceedings of the National Academy of Sciences, 77(9), 5197–5200.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 4: Zero-Length Crosslinkers.

-

MacArthur, H., & He, Y. (2005). Protocol for Conjugation of Haptens to Carrier Proteins using EDC. Cold Spring Harbor Protocols.

-

Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. Retrieved from thermofisher.com.

Sources

Application Notes and Protocols for the Quantification of H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH via Competitive ELISA

Introduction: The Significance of a Viral Peptide Epitope

The undecapeptide H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH represents the carboxy-terminal sequence of the Simian Virus 40 (SV40) large T antigen[1][2]. This viral oncoprotein is a key regulator of the SV40 life cycle and a potent transforming agent, making it a subject of intense research in virology and oncology. The ability to accurately quantify this specific peptide epitope is crucial for various applications, including immunological studies, vaccine development, and the characterization of antibody responses. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive and specific detection of H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH.

Principle of the Competitive ELISA

Given the relatively small size of the target peptide (11 amino acids), a competitive ELISA format is the most suitable method for its quantification[3][4][5]. A sandwich ELISA, which requires the simultaneous binding of two distinct antibodies to the target, is not feasible for small molecules with a limited number of epitopes[6].

The competitive ELISA, also known as an inhibition ELISA, operates on the principle of a competition reaction between the target peptide in the sample and a labeled version of the peptide for a limited number of specific antibody binding sites. In this protocol, the peptide is biotinylated to facilitate its immobilization onto a streptavidin-coated microplate. The concentration of the target peptide in a sample is inversely proportional to the signal generated in the assay. A high concentration of peptide in the sample will result in less of the labeled peptide binding to the antibody, leading to a weaker signal. Conversely, a low concentration of the sample peptide will allow more labeled peptide to bind, producing a stronger signal.

Experimental Workflow Overview

Figure 1. A high-level overview of the competitive ELISA workflow for the detection of H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH.

Materials and Reagents

Essential Reagents

| Reagent | Recommended Specifications |

| H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH Peptide | Purity >95% (HPLC) |

| Biotinylated H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH | Pre-biotinylated or biotinylated in-house |

| Primary Antibody | Monoclonal or polyclonal antibody specific for the peptide |

| Secondary Antibody | Horseradish Peroxidase (HRP)-conjugated anti-species IgG |

| Streptavidin-coated 96-well Microplates | High-binding capacity |

| Bovine Serum Albumin (BSA) | ELISA grade |

| TMB (3,3',5,5'-Tetramethylbenzidine) Substrate | Ready-to-use solution |

| Stop Solution | 1 M Sulfuric Acid or 1 M Hydrochloric Acid |

Buffer Preparation

| Buffer | Composition |

| Coating Buffer (if not using pre-coated plates) | 50 mM Sodium Carbonate-Bicarbonate, pH 9.6 |

| Wash Buffer (PBST) | 1X PBS with 0.05% Tween-20 |

| Blocking Buffer | 1% BSA in PBST |

| Assay Buffer | 1% BSA in PBST |

Detailed Step-by-Step Protocol

This protocol is optimized for a competitive ELISA format.

Part 1: Reagent Preparation

-

Standard Curve Preparation:

-

Prepare a 1 mg/mL stock solution of the non-biotinylated peptide in sterile distilled water or an appropriate solvent.

-

Perform serial dilutions in Assay Buffer to generate a standard curve. A typical range would be from 10 µg/mL to 0.1 ng/mL. It is recommended to perform these dilutions fresh for each assay.

-

-

Biotinylated Peptide Working Solution:

-

The optimal concentration of the biotinylated peptide needs to be determined empirically. A good starting point is 100-200 ng/mL in Assay Buffer.

-

-

Primary Antibody Dilution:

-

The ideal dilution of the primary antibody must be determined by titration. Start with a range of dilutions (e.g., 1:1,000 to 1:10,000) in Assay Buffer. The goal is to find a dilution that yields a high signal in the absence of the competitor peptide (the zero standard).

-

-

Secondary Antibody Dilution:

-

Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions. A common dilution range is 1:5,000 to 1:20,000.

-

Part 2: ELISA Procedure

-

Plate Preparation:

-

If not using pre-coated plates, add 100 µL of streptavidin solution (1-10 µg/mL in Coating Buffer) to each well of a 96-well microplate. Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature or 37°C.

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

-

Competition Reaction:

-

Add 50 µL of the peptide standards or unknown samples to the appropriate wells.

-

Add 50 µL of the diluted primary antibody to each well.

-

Add 50 µL of the biotinylated peptide working solution to each well.

-

Incubate for 1-2 hours at 37°C. The plate should be gently agitated during incubation.

-

-

Washing:

-

Wash the plate five times with 200 µL of Wash Buffer per well. Ensure thorough washing to minimize background noise.

-

-

Secondary Antibody Incubation:

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at 37°C.

-

-

Final Washing:

-

Wash the plate five times with 200 µL of Wash Buffer per well.

-

-

Substrate Development:

-

Add 100 µL of TMB Substrate to each well.

-

Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.

-

-

Stopping the Reaction:

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

-

Data Acquisition:

-

Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reading at 570 nm to correct for optical imperfections in the plate.

-

Data Analysis and Interpretation

-

Standard Curve Generation:

-

Subtract the average zero standard absorbance from all standard and sample absorbances.

-

Plot the average absorbance for each standard concentration on the y-axis versus the corresponding peptide concentration on the x-axis (a logarithmic scale for the x-axis is recommended).

-

Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

-

-

Sample Concentration Calculation:

-

Interpolate the concentration of the H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH peptide in the unknown samples from the standard curve.

-

Remember to multiply the interpolated concentration by the dilution factor of the sample.

-

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the assay, it is essential to perform validation experiments.

| Validation Parameter | Description | Acceptance Criteria |

| Specificity | Assess cross-reactivity with structurally similar but irrelevant peptides. | Minimal to no signal with irrelevant peptides. |

| Sensitivity (LOD) | The lowest concentration of the peptide that can be reliably detected. | Typically defined as the mean of the zero standard + 2 or 3 standard deviations. |

| Precision (Intra- and Inter-assay) | The degree of agreement among a series of measurements. | Coefficient of variation (CV) < 15%. |

| Accuracy (Spike and Recovery) | The closeness of the measured value to the true value. | Recovery of 80-120% of the spiked amount. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background | - Insufficient washing- Antibody concentration too high- Inadequate blocking | - Increase the number of wash steps- Optimize antibody dilutions- Increase blocking time or try a different blocking agent |

| Low Signal | - Reagents expired or improperly stored- Incubation times too short- Low antibody affinity | - Use fresh reagents- Increase incubation times- Use a higher affinity antibody |

| High CVs | - Pipetting errors- Inconsistent incubation temperatures- Edge effects | - Use calibrated pipettes and proper technique- Ensure uniform temperature across the plate- Avoid using the outer wells of the plate |

The Rationale Behind Key Protocol Steps

-

Biotinylation of the Peptide: Small peptides often adhere poorly and inconsistently to polystyrene microplates[7]. Covalently attaching biotin to the peptide and then using a streptavidin-coated plate provides a highly stable and oriented immobilization, leading to improved assay consistency and sensitivity[8][9][10].

-

Competitive Format: As previously mentioned, this format is ideal for small molecules and requires only one specific antibody, simplifying assay development[11][12].

-

Blocking: This step is critical to prevent non-specific binding of the antibodies to the surface of the microplate, which would result in high background signal[13][14]. BSA is a commonly used and effective blocking agent.

-

Washing: Thorough washing between steps is essential to remove unbound reagents and reduce background noise, thereby increasing the signal-to-noise ratio[13].

Conclusion

The competitive ELISA protocol detailed in these application notes provides a robust and sensitive method for the quantification of the SV40 large T antigen-derived peptide, H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH. By understanding the principles behind the assay and adhering to the outlined steps, researchers can obtain accurate and reproducible data to advance their studies in virology, immunology, and oncology.

References

- Vertex AI Search. (n.d.). Peptide-ELISA Protocol. Retrieved February 15, 2026.

- JPT Peptide Technologies. (n.d.). ELISA Plate Coating Protocol. Retrieved February 15, 2026.

-

PubMed Central. (2006, May 31). Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. Retrieved February 15, 2026, from [Link]

-

LifeTein. (2023, September 29). How to perform competitive ELISA? Retrieved February 15, 2026, from [Link]

-

PubMed. (n.d.). Epitope analysis: biotinylated short peptides as inhibitors of anti-peptide antibody. Retrieved February 15, 2026, from [Link]

- Proteintech Group. (n.d.). A Guide to Building a Direct Sandwich ELISA. Retrieved February 15, 2026.

-

PubMed Central. (2018, August 18). Peptide ligand-based ELISA reagents for antibody detection. Retrieved February 15, 2026, from [Link]

- Creative Peptides. (n.d.). Biotinylated Peptides for Immunoassays and Drug Discovery. Retrieved February 15, 2026.

- Biosyntan GmbH. (n.d.).

-

PubMed. (2012, August 31). A simple, rapid and inexpensive technique to bind small peptides to polystyrene surfaces for immunoenzymatic assays. Retrieved February 15, 2026, from [Link]

- ResearchGate. (2014, December 9). Does ELISA work on short peptides and is there a minimum peptide length for it to work? Retrieved February 15, 2026.

-

bioRxiv. (2024, June 27). Quantitative detection of plant signaling peptides utilizing ELISA. Retrieved February 15, 2026, from [Link]

- MedchemExpress.com. (n.d.). Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr | Undecapeptide. Retrieved February 15, 2026.

- Echelon Biosciences. (2021, July 22). What is a Competitive ELISA? Retrieved February 15, 2026.

- MyBioSource Learning Center. (2019, February 16). Additional Information on Competitive ELISA. Retrieved February 15, 2026.

- St John's Laboratory Ltd. (2020, November 12). Choosing Between a Sandwich and Competitive ELISA. Retrieved February 15, 2026.

- NovoPro Bioscience Inc. (n.d.). H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH peptide. Retrieved February 15, 2026.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH peptide [novoprolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]

- 5. stjohnslabs.com [stjohnslabs.com]

- 6. Quantitative detection of plant signaling peptides utilizing ELISA | bioRxiv [biorxiv.org]

- 7. A simple, rapid and inexpensive technique to bind small peptides to polystyrene surfaces for immunoenzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jpt.com [jpt.com]

- 9. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 10. Biotinylation - Biosyntan GmbH [biosyntan.de]

- 11. lifetein.com [lifetein.com]

- 12. mybiosource.com [mybiosource.com]

- 13. affbiotech.com [affbiotech.com]

- 14. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]

Troubleshooting & Optimization

Low antibody titer after immunization with H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH

Topic: Immunization with H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH

Executive Summary: The "Rigid Hapten" Challenge

You are encountering low antibody titers against the peptide H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH. This is a common failure mode for this specific class of antigen.

This sequence is not just a "short peptide"; it is a Proline-Rich Domain (PRD) . With 6 Prolines out of 11 residues (~55%), this peptide likely adopts a Polyproline II (PPII) Helix conformation in solution. This structure is rigid, extended, and often poorly processed by the immune system compared to flexible loops. Furthermore, the specific distribution of reactive groups (N-terminal Lysine, internal Glutamates) makes standard conjugation chemistries (EDC/Glutaraldehyde) destructive to the epitope.

This guide provides a root-cause analysis and a recovery protocol.

Part 1: Root Cause Analysis (The "Why")

Before boosting or re-immunizing, analyze your current antigen design against these three failure points.

1. The Hapten Effect (Size Limit)

Your peptide is 11 amino acids long (~1.2 kDa). This is below the threshold for immunogenicity (typically >3 kDa). It must be conjugated to a carrier protein (KLH, BSA, or Blue Carrier). If you immunized with free peptide, you will not get a response.

2. Epitope Destruction via Conjugation (Chemistry Mismatch)

This is the most likely technical error for this specific sequence.

-

The Sequence: Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr

-

The Trap:

-

Glutaraldehyde: Reacts with Amines.[1] It will modify the N-terminal Lysine , destroying the start of your epitope.

-

EDC/Carbodiimide: Reacts with Carboxyls.[2] It will modify the two internal Glutamic Acid (Glu) residues, destroying the core of your epitope and potentially crosslinking the peptide into a "ball," hiding the sequence.

-

3. The "Smiling" ELISA (Assay Artifact)

Proline-rich peptides are hydrophobic in specific orientations and rigid. When coated directly onto polystyrene ELISA plates, they often bind inefficiently or wash away, leading to a False Negative . You may have antibodies, but your assay cannot detect them.

Part 2: Troubleshooting Workflow (Decision Tree)

Use the following logic flow to identify your specific bottleneck.

Figure 1: Diagnostic logic flow for low-titer peptide immunization.

Part 3: Technical Solutions & Protocols

Solution A: The Correct Conjugation Strategy (Antigen Redesign)

Requirement: You must control the orientation of the peptide on the carrier protein to simulate how it appears in the native protein (e.g., sticking out from a surface).

Protocol:

-

Synthesize: Add a Cysteine residue and a spacer (Gly-Gly) to the terminus opposite the most important region.

-

Recommendation:H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-Gly-Gly-Cys-OH

-

Why: This anchors the peptide via the C-terminus, exposing the N-terminal Lysine and the Proline helix to the immune system.

-

-

Conjugate: Use Maleimide (MBS/Sulfo-SMCC) chemistry.

-

Maleimide reacts only with the C-terminal Cysteine thiol.

-

The Lysine and Glutamates remain unmodified and immunogenic.

-

| Method | Risk for this Peptide | Recommendation |

| Glutaraldehyde | High. Modifies N-term Lysine. | Avoid. |

| EDC / Amide | High. Modifies internal Glu residues. | Avoid. |

| Maleimide (Cys) | Low. Site-specific. | Preferred. |

Solution B: The "Capture" ELISA (Assay Correction)

Direct coating of small, rigid peptides often fails. The peptide may lie flat against the plastic, hiding the epitope, or wash off during blocking.

Protocol:

-

Synthesize: A biotinylated version of the peptide: Biotin-Ahx-KPPTPPPEPET. (Ahx is a 6-carbon spacer).

-

Coat Plate: Coat wells with Streptavidin (5 µg/mL) overnight.

-

Capture: Add Biotin-peptide (1 µg/mL) for 1 hour.

-

Detect: Add your serum.

Solution C: Adjuvant Selection for Rigid Peptides

Proline-rich peptides are stable but can be "ignored" by T-cells. You need a strong depot effect.

-

Primary Injection: Complete Freund’s Adjuvant (CFA). Non-negotiable for high titers in rabbits/mice unless prohibited by IACUC.

-

Boosts: Incomplete Freund’s Adjuvant (IFA).

-

Interval: Boost at Day 14, Day 28, and Day 42. Do not bleed too early; rigid epitopes often require late-stage affinity maturation (Day 50+).

Part 4: Frequently Asked Questions (FAQ)

Q1: The peptide is soluble. Why do I need a spacer (Gly-Gly) before the Cysteine? A: The sequence contains multiple Prolines (PPP). This forms a rigid "rod" (Polyproline II helix). If you conjugate the Cysteine directly to the carrier protein without a flexible spacer (Gly-Gly), the rigid peptide rod will be pressed too close to the carrier surface. Steric hindrance will prevent B-cell receptors from accessing the epitope.

Q2: Can I use MAP (Multiple Antigen Peptide) synthesis instead of KLH conjugation? A: Yes, but with caution. A 4-branch or 8-branch MAP lysine core can work well for this sequence. However, MAP peptides can be difficult to purify (HPLC) due to the high proline content causing retention time shifts. If you choose MAP, ensure the N-terminus is exposed (outermost).

Q3: My ELISA background is very high. Is it the peptide? A: It is likely the "Sticky Proline" effect. Proline-rich regions can bind non-specifically to sticky proteins in the blocking buffer.

-

Fix: Switch blocking buffer from BSA to Non-Fat Dry Milk (5%) or a commercial polymer-based blocker. Detergents (Tween-20) are essential in the wash steps (0.05%).

References & Grounding

-

Harlow, E., & Lane, D. (1988). Antibodies: A Laboratory Manual. Cold Spring Harbor Laboratory Press. (The foundational text for adjuvant selection and carrier conjugation).

-

Lateef, S. S., et al. (2007). "Cyclic and linear proline-rich peptides: Influence of structure on immunogenicity." Molecular Immunology. (Demonstrates that rigid proline structures require specific presentation to elicit titers).

-

Thermo Fisher Scientific. "Carrier Protein Conjugation Guide." (Validates the use of Maleimide/Cys for orientation-specific conjugation).

-

Sigma-Aldrich. "Peptide Solubility and Handling Guidelines." (Guidelines on solubilizing proline-rich/hydrophilic peptides).

Visualizing the Conjugation Chemistry

The following diagram illustrates why the Maleimide-Cysteine route preserves your epitope compared to EDC/Glutaraldehyde.

Figure 2: Chemical impact of conjugation strategies on the KPPTPPPEPET epitope.

Sources

H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH peptide aggregation problems

Case ID: PRM-AGG-001 Subject: Solubility, Aggregation, and Analytical Anomalies in Proline-Rich Motifs Peptide Sequence: H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH Molecular Weight: ~1188.3 Da (approx) Isoelectric Point (pI): ~4.24

Technical Analysis: The "Proline Paradox"

As a Senior Application Scientist, I often see researchers struggle with this specific class of peptides. You are likely encountering issues not because the peptide is "hydrophobic" in the traditional sense, but because it forms a Polyproline II (PPII) Helix .

Physicochemical Profile

| Parameter | Value/Status | Implication |

| Charge (pH 7.0) | Net -1 (Acidic) | 1 Lys (+), 2 Glu (-). Soluble in mild base; prone to precipitation in acid. |

| Hydrophobicity | Amphipathic | Proline rings are hydrophobic, but the backbone carbonyls are exposed to solvent. |

| Secondary Structure | PPII Helix | Left-handed extended helix.[1] Lacks internal H-bonds.[2] |

| Aggregation Mode | Non-Amyloid Stacking | Aggregates via "sticky" PPII helix stacking and hydrophobic ring interactions. |

The Mechanistic Root Cause

Unlike

Troubleshooting Guide: Solubility & Reconstitution

Issue: Peptide forms a gel or white precipitate upon adding water or PBS. Diagnosis: Isoelectric precipitation (pH < 5) or PPII stacking.

The "Base-First" Reconstitution Protocol

Because this peptide has a net charge of -1 and a pI of ~4.2, it will precipitate in acidic water (common with unbuffered Milli-Q water which absorbs CO2).

Step-by-Step Procedure:

-

Warm to Room Temperature: Ensure the vial is at RT before opening to prevent condensation.

-

The "Ammonia Shock":

-

Do NOT add PBS or saline first (Salts promote aggregation).

-

Add 0.1% Ammonium Hydroxide (NH₄OH) or 100 mM Ammonium Bicarbonate to the powder.

-

Target Concentration: > 1 mg/mL (Higher concentrations often dissolve better due to critical micelle-like behavior).

-

-

Sonication: Sonicate for 30 seconds. Proline aggregates are non-covalent and often breakable.

-

Dilution: Once dissolved, slowly dilute with your assay buffer (PBS/HEPES).

-

Rescue Strategy (If "Base-First" fails):

-

If particles persist, add DMSO dropwise up to 10% v/v.

-

Why? DMSO disrupts the hydrophobic stacking of the Proline rings.

-

Visualization: Solubility Decision Tree

Figure 1: Decision tree for solubilizing acidic, proline-rich peptides. The process prioritizes pH adjustment to ionize Glutamic acid residues before resorting to organic co-solvents.

Analytical Troubleshooting: The "Ghost" Peaks

Issue: HPLC/LC-MS shows multiple peaks or broad "humps" instead of a sharp single peak. Diagnosis: Cis-Trans Proline Isomerization (Not necessarily impurity).

The Isomerization Trap

Proline is unique because the energy barrier between cis and trans peptide bonds is low. In solution, your peptide exists as a dynamic equilibrium of conformational isomers.

-

Trans (PPII): The dominant, elongated form.

-

Cis: A "kinked" form.

On a C18 column, these isomers separate, creating the illusion of impurities (e.g., a split peak or a shoulder).

Validation Experiment:

-

Run at 25°C: Observe the split peak.

-

Run at 60°C: Heat the HPLC column.

-

Result: If the peaks coalesce into a single sharp peak, it is isomerization , not aggregation or impurity. The heat increases the rate of interconversion, averaging the signal.

-

Aggregation in Biological Assays[3]

Issue: Inconsistent binding data (e.g., SPR, ELISA) or loss of activity over time. Diagnosis: "Invisible" Oligomerization.

Proline-rich peptides often bind to plastics (polypropylene tubes) or form soluble oligomers that don't precipitate but are inactive.

Prevention Protocol

-

Low-Binding Plastics: Use siliconized tubes (LoBind) for all dilutions.

-

Surfactants: Add 0.05% Tween-20 to your assay buffer. This coats the hydrophobic Proline rings and prevents surface adsorption.

-

The "Arginine/Glutamate" Mix:

Visualization: Aggregation Mechanism

Figure 2: Pathway of PPII helix aggregation. Dehydration forces the hydrophobic Proline rings to stack. Surfactants or Arg/Glu mixtures interrupt this stacking phase.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to dissolve this peptide? A: Avoid if possible. While TFA is a good solvent, this peptide is acidic (2 Glu residues). Adding TFA protonates the Glutamic acids, reducing solubility in water later. If you must use TFA, neutralize immediately with a buffer upon dilution.

Q: The peptide solution is clear, but my concentration reading (A280) is zero. A: This peptide contains no Tryptophan (W) or Tyrosine (Y) . It does not absorb at 280 nm.

-

Solution: Measure absorbance at 205 nm (peptide bond) or use a colorimetric assay like the CBQCA or Micro-BCA assay (ensure compatibility with your buffer).

Q: Is this aggregation amyloid? A: Likely not in the Alzheimer's sense (beta-sheet). It is likely a Polyproline II stack . Thioflavin T (ThT) assays may give false negatives because ThT binds beta-sheets, not PPII helices. Use Circular Dichroism (CD) to confirm; a PPII helix shows a strong negative band at ~200 nm and a weak positive band at ~228 nm [2].

References

-

Golovanov, A. P., et al. (2004).[3] "A Simple Method for Improving Protein Solubility and Long-Term Stability." Journal of the American Chemical Society.

-

Adzhubei, A. A., & Sternberg, M. J. (1993). "Left-handed polyproline II helices commonly occur in globular proteins." Journal of Molecular Biology.

-

Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Library.

-

Sigma-Aldrich. "Dissolving Approach for Charged Peptides." Merck Technical Guides.

Sources

Troubleshooting SV40 large T antigen detection in western blots

Introduction: The Nature of the Target

Welcome to the technical support hub for SV40 Large T antigen (LT) detection. As researchers, we often treat LT merely as a marker for transformation (e.g., in HEK293T or COS-7 cells), but it is a complex, multifunctional nuclear phosphoprotein.

Successful detection requires understanding three critical properties:

-

Nuclear Localization: LT binds tightly to chromatin and DNA; standard cytoplasmic lysis often fails to extract it.

-

Post-Translational Modifications: While the predicted molecular weight is ~82 kDa, hyperphosphorylation shifts its migration to 90–94 kDa .

-

Isoform Interference: The viral early region encodes both Large T and Small t antigens.[1][2] Antibody epitope selection determines whether you detect one or both.

Critical Workflow: Lysis & Extraction[3]

The #1 cause of "No Signal" is insufficient nuclear extraction. SV40 LT is a nuclear oncoprotein that forms stable complexes with p53 and Rb. Weak detergents (like 1% NP-40 alone) often leave LT trapped in the insoluble nuclear pellet, which is typically discarded after centrifugation.

Protocol: High-Efficiency Nuclear Extraction

For robust detection, we recommend a RIPA + Sonication approach over simple passive lysis.

Step-by-Step Methodology:

-

Harvest: Wash cells (e.g., COS-7) with ice-cold PBS. Scrape into 1 mL PBS and pellet (500xg, 5 min).

-

Lysis: Resuspend pellet in Modified RIPA Buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA).

-

Crucial: Add Protease Inhibitor Cocktail and Phosphatase Inhibitors (Na3VO4, NaF) immediately.

-

-

Disruption (The Key Step): Sonicate lysates on ice (3 cycles, 10 sec on/off, 20% amplitude). This shears chromatin and releases DNA-bound LT.

-

Clarification: Centrifuge at 14,000xg for 15 min at 4°C.

-

Denaturation: Transfer supernatant to a new tube. Add 4x Laemmli Sample Buffer (containing

-mercaptoethanol) and boil at 95°C for 5–10 minutes.

Visualization: Extraction Logic Flow

The following diagram illustrates why passive lysis fails and how to correct it.

Figure 1: Comparison of passive lysis versus active chromatin shearing. Passive lysis often results in the loss of SV40 LT in the insoluble pellet.

Troubleshooting: Band Morphology & Specificity

Issue: "I see a blob/smear instead of a sharp band."